5-formyl-1-methyl-1H-pyrrole-3-carbonitrile
Overview
Description
5-formyl-1-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with formyl, methyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a nitrile-containing precursor with a formylating agent under acidic or basic conditions can yield the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-formyl-1-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-carboxy-1-methyl-1H-pyrrole-3-carbonitrile.
Reduction: 5-formyl-1-methyl-1H-pyrrole-3-amine.
Substitution: 5-formyl-1-methyl-1H-pyrrole-3-halocarbonitrile.
Scientific Research Applications
5-formyl-1-methyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-formyl-1H-pyrrole-3-carbonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.
1-methyl-1H-pyrrole-3-carbonitrile: Lacks the formyl group, which may reduce its ability to participate in certain chemical reactions.
5-formyl-1-methyl-1H-pyrrole-2-carbonitrile: The position of the nitrile group is different, which can influence the compound’s chemical behavior.
Uniqueness
5-formyl-1-methyl-1H-pyrrole-3-carbonitrile is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .
Properties
IUPAC Name |
5-formyl-1-methylpyrrole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(3-8)2-7(9)5-10/h2,4-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLNIBBMYWUBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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